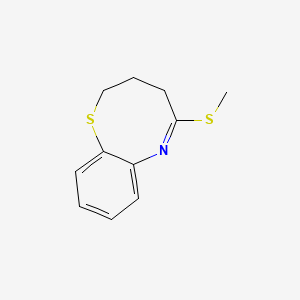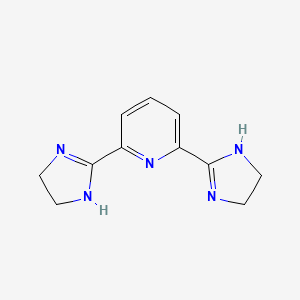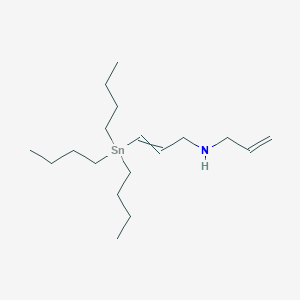![molecular formula C23H30O2 B14275951 2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran CAS No. 134167-46-7](/img/structure/B14275951.png)
2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran is a synthetic organic compound belonging to the class of naphthopyrans Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran typically involves the reaction of 2,2-dimethyl-2H-naphtho[1,2-b]pyran with an octyloxy group. One common method is the nucleophilic substitution reaction where the octyloxy group is introduced to the naphthopyran core. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the naphthopyran core.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: NaH or K2CO3 in DMF or THF.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced naphthopyrans.
Substitution: Introduction of various alkyl or aryl groups.
Applications De Recherche Scientifique
2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran has several scientific research applications:
Chemistry: Used as a photochromic material in the development of smart windows and lenses.
Biology: Investigated for its potential use in light-activated drug delivery systems.
Medicine: Explored for its role in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of photochromic dyes and pigments for textiles and coatings.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran involves the absorption of light, leading to a reversible structural change. This photoisomerization process alters the electronic configuration of the molecule, resulting in a change in color. The molecular targets and pathways involved include the interaction with light-sensitive receptors and the subsequent activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-2H-naphtho[1,2-b]pyran
- 2,2-Dimethyl-7-(methoxy)-2H-naphtho[1,2-b]pyran
- 2,2-Dimethyl-7-(ethoxy)-2H-naphtho[1,2-b]pyran
Uniqueness
2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran is unique due to its specific octyloxy substitution, which imparts distinct photochromic properties and enhances its solubility in organic solvents. This makes it particularly suitable for applications in organic electronics and photonic devices.
Propriétés
Numéro CAS |
134167-46-7 |
|---|---|
Formule moléculaire |
C23H30O2 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2,2-dimethyl-7-octoxybenzo[h]chromene |
InChI |
InChI=1S/C23H30O2/c1-4-5-6-7-8-9-17-24-21-12-10-11-20-19(21)14-13-18-15-16-23(2,3)25-22(18)20/h10-16H,4-9,17H2,1-3H3 |
Clé InChI |
KEQSAIFBAGSPFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=CC2=C1C=CC3=C2OC(C=C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)








![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
